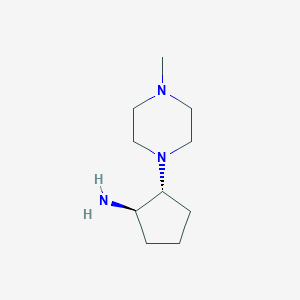

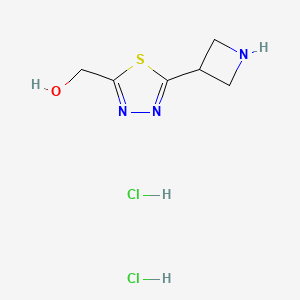

7-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “7-methoxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzofuran-2-carboxamide” are not provided in the retrieved sources.Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocyclic Compounds

Research efforts have been focused on synthesizing novel heterocyclic compounds derived from benzofuran and thiazole derivatives. These compounds have been explored for their potential anti-inflammatory, analgesic, and antimicrobial properties. For example, novel compounds derived from visnaginone and khellinone, which share structural similarities with the chemical , have been synthesized and evaluated for their COX-1/COX-2 inhibitory activities, along with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Another study involved the synthesis of novel polycyclic heteroaromatic compounds from 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride, showcasing the versatility of reactions involving benzofuran derivatives (Patankar et al., 2008).

Structural Modifications and Aggregation Insights

The structural modifications of thiazolopyrimidines have been studied to understand their supramolecular aggregation and conformational features. These insights are crucial for the design of compounds with desired physical and chemical properties (Nagarajaiah & Begum, 2014).

Antimicrobial Activity

New pyridine derivatives, including those with benzofuran and thiazole rings, have been synthesized and tested for their antimicrobial activity. These studies contribute to the ongoing search for new antimicrobial agents that can overcome resistance mechanisms (Patel et al., 2011).

Mecanismo De Acción

Mode of Action

The compound acts as a potent and selective ALK5 inhibitor . It exhibits good enzyme inhibitory activity, as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level . This means that the compound can prevent the activation of the Smad2/3 pathway, which is typically triggered by TGF-β.

Biochemical Pathways

The compound primarily affects the TGF-β/Smad2/3 pathway . This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, migration, apoptosis, and extracellular matrix production . By inhibiting this pathway, the compound can potentially alter these processes.

Pharmacokinetics

The introduction of a methoxy group to the benzothiazole ring in the compound and the break up of the planarity between the imidazole ring and the thiazole ring improved the solubility in the lotion base of the compound . This suggests that the compound may have good bioavailability when applied topically.

Result of Action

The compound’s action results in the significant inhibition of Smad2 phosphorylation in mouse skin at 8 hours after application . This indicates that the compound can effectively block the TGF-β/Smad2/3 pathway in a living organism, potentially leading to changes in the cellular processes controlled by this pathway.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the compound’s stability and efficacy can be influenced by the presence of other substances in its environment, such as proteins or other small molecules.

Propiedades

IUPAC Name |

7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-22-13-4-2-3-11-9-14(23-15(11)13)16(21)19-12-5-7-20(10-12)17-18-6-8-24-17/h2-4,6,8-9,12H,5,7,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKSLRYTLXYVKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCN(C3)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid](/img/structure/B2953670.png)

![N-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2953671.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2953672.png)

![[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2953674.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide](/img/structure/B2953680.png)

![2-[[1-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2953684.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2953686.png)

![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-propyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2953687.png)

![3-phenoxy-N-[4-[[4-(3-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide](/img/structure/B2953690.png)